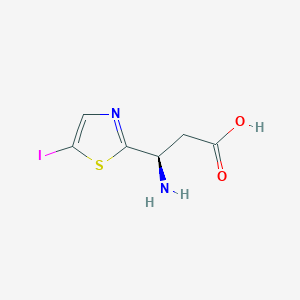
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid is a unique compound characterized by the presence of an amino group, an iodine atom, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid typically involves the introduction of the thiazole ring followed by the incorporation of the iodine atom. One common method involves the reaction of a thiazole precursor with an iodine source under controlled conditions. The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives.
Applications De Recherche Scientifique
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals or as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the iodine atom and the thiazole ring allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanoic acid: Similar structure but with a bromine atom instead of iodine.
(3R)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid: Contains a chlorine atom instead of iodine.
(3R)-3-Amino-3-(5-fluoro-1,3-thiazol-2-yl)propanoic acid: Features a fluorine atom in place of iodine.
Uniqueness
The uniqueness of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its halogenated analogs. The larger size and higher atomic number of iodine can influence the compound’s reactivity and binding affinity in biological systems.
Activité Biologique
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid, with the CAS number 1841222-21-6, is a compound characterized by its unique molecular structure, which includes a thiazole ring and an amino acid backbone. Its molecular formula is C6H7IN2O2S, and it has a molecular weight of 298.10 g/mol .
Structure
The compound features:
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen.
- Iodine substitution : The presence of iodine at the 5-position of the thiazole ring enhances its biological activity.
Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly glutamate receptors. Glutamate is a key neurotransmitter in the central nervous system, involved in synaptic plasticity and cognitive functions. The structure of this compound suggests potential agonistic activity on glutamate receptors, which could lead to neuroprotective effects or modulation of excitatory neurotransmission .
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that thiazole derivatives exhibit neuroprotective properties by modulating glutamate receptor activity. This suggests that this compound could potentially mitigate excitotoxicity associated with neurodegenerative diseases .
- Pain Modulation : Compounds structurally related to this amino acid have been shown to act as modulators of pain pathways via interaction with TRPV channels, which are implicated in nociception. This could position this compound as a candidate for developing analgesics .
In Vitro and In Vivo Studies
In vitro assays have indicated that derivatives of thiazole compounds can inhibit the secretion of virulence factors in pathogenic bacteria, suggesting antibacterial properties. This is particularly relevant in the context of antibiotic resistance, where novel compounds are urgently needed .
Table: Summary of Biological Activities
Propriétés
Formule moléculaire |
C6H7IN2O2S |
|---|---|
Poids moléculaire |
298.10 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H7IN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m1/s1 |
Clé InChI |
AARDCGSAOXODLV-GSVOUGTGSA-N |
SMILES isomérique |
C1=C(SC(=N1)[C@@H](CC(=O)O)N)I |
SMILES canonique |
C1=C(SC(=N1)C(CC(=O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















